N-mesityl-2-(2-methylphenoxy)propanamide
Description
Contextual Background of N-mesityl-2-(2-methylphenoxy)propanamide in Contemporary Chemical Research
This compound belongs to the broader class of phenoxyalkanoic acid amide derivatives. This family of compounds has garnered significant attention in various fields of chemical science, primarily due to their diverse biological activities. Research into similar structures has revealed potential applications in agrochemicals and pharmaceuticals. For instance, derivatives of 2-(4-aryloxyphenoxy)propionamide have been identified as potent herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in plants jlu.edu.cn. The core structure of this compound suggests that it could be a subject of interest within the domain of bioactive molecule discovery.
The "N-mesityl" component of the molecule is also noteworthy. The mesityl group (2,4,6-trimethylphenyl) is a bulky, sterically hindering substituent that is often incorporated into molecules to influence their reactivity, selectivity, and stability. In the context of amides, the presence of a bulky N-substituent can affect the rotational barrier around the C-N bond and influence the molecule's conformation, which in turn can impact its biological activity.
Significance and Research Potential of this compound
The significance of this compound in academic research is currently speculative, owing to the absence of dedicated studies. However, by examining related compounds, we can infer its potential research value. The structural similarity to known herbicides suggests that one avenue of investigation could be its phytotoxic properties. A systematic study of its effects on various plant species could reveal selective herbicidal activity.
Furthermore, the general class of phenoxy acetyl amino acids and their derivatives has been explored for antimicrobial properties researchgate.net. The synthesis and biological evaluation of a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides have demonstrated that such compounds can exhibit antibacterial and antifungal activities researchgate.net. This indicates that this compound could be a candidate for screening against various microbial pathogens.
The following interactive data table illustrates the types of biological activities observed in structurally related phenoxy propanamide derivatives, highlighting the potential areas for investigating this compound.
| Compound Class | Observed Biological Activity | Potential Research Area for this compound |
| 2-(Aryloxyphenoxy)propionamides | Herbicidal (ACCase inhibition) jlu.edu.cn | Agrochemical screening for herbicidal properties |
| Phenoxy acetyl amino acid derivatives | Antibacterial, Antifungal researchgate.net | Antimicrobial assays against pathogenic bacteria and fungi |
| General Amide Derivatives | Anti-inflammatory, Analgesic nih.gov | Pharmacological screening for anti-inflammatory and analgesic effects |
Scope and Objectives of Academic Inquiry on this compound
Given the current gap in the literature, the scope of academic inquiry into this compound is wide and can be structured around several key objectives:
Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to this compound. This would be followed by thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Physicochemical Properties: A detailed investigation of its physical and chemical properties, including solubility, stability, and lipophilicity, would be essential for understanding its behavior in biological systems.
Biological Activity Screening: A broad screening of its biological activities would be a crucial next step. This would involve a battery of assays to assess its potential as a herbicide, insecticide, fungicide, antibacterial, or antiviral agent. Furthermore, its pharmacological potential could be explored through screening for activities such as anti-inflammatory, analgesic, or anticancer effects.
Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be discovered, subsequent research would focus on synthesizing analogs of this compound to establish structure-activity relationships. This would involve modifying the mesityl group, the phenoxy ring, and the propanamide linker to optimize the desired activity.
Detailed research findings on this compound are not available at present. However, the following table presents hypothetical research findings based on studies of analogous compounds to illustrate the potential outcomes of such academic inquiry.
| Research Area | Hypothetical Finding | Implication |
| Herbicidal Activity | Exhibits selective post-emergence activity against broadleaf weeds. | Potential for development as a novel agricultural herbicide. |
| Antimicrobial Activity | Shows moderate activity against Gram-positive bacteria. | A starting point for the development of new antibacterial agents. |
| Anti-inflammatory Activity | Reduces paw edema in a murine model of inflammation. | Potential as a lead compound for new anti-inflammatory drugs. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-12-10-14(3)18(15(4)11-12)20-19(21)16(5)22-17-9-7-6-8-13(17)2/h6-11,16H,1-5H3,(H,20,21) |
InChI Key |
GJGJCRJFGUJHRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of N Mesityl 2 2 Methylphenoxy Propanamide
Historical Development of Propanamide Synthesis Relevant to N-mesityl-2-(2-methylphenoxy)propanamide
The synthesis of amides is one of the most fundamental transformations in organic chemistry, with its roots tracing back to the early days of the field. nih.gov Historically, the direct reaction of a carboxylic acid with an amine to form an amide was known to be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, a result of a rapid acid-base reaction. chemistrysteps.com Overcoming this required harsh conditions, such as heating the salt to temperatures above 100°C to drive off water, a method unsuitable for complex or sensitive molecules. chemistrysteps.comwikipedia.org
The evolution of pharmaceutical chemistry spurred the development of milder and more efficient methods. nih.gov The first synthetic drugs emerged in the mid-to-late 19th century, highlighting the need for controlled and predictable chemical reactions. nih.gov For propanamides specifically, early methods included the condensation of propanoic acid with urea (B33335) or the dehydration of ammonium propionate. wikipedia.orggoogle.com A more general and widely adopted classical approach involved converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). masterorganicchemistry.com Reacting propionyl chloride, for instance, with an amine is a vigorous and effective method for forming the propanamide bond. masterorganicchemistry.com However, the generation of acyl chlorides often requires harsh reagents like thionyl chloride or oxalyl chloride, and the reaction itself produces an acidic byproduct (HCl) that must be neutralized, limiting its compatibility with sensitive functional groups. masterorganicchemistry.comucl.ac.uk These foundational methods paved the way for the development of the sophisticated coupling strategies used today, which are essential for synthesizing complex molecules like this compound.
Classical and Modern Approaches for Amide Bond Formation in this compound Synthesischemistrysteps.comunimi.it
The synthesis of this compound involves the formation of an amide bond between 2-(2-methylphenoxy)propanoic acid and mesitylamine (2,4,6-trimethylaniline). The direct condensation is inefficient, necessitating the use of coupling agents or the activation of the carboxylic acid. researchgate.net
Carbodiimide-Mediated Coupling Strategies (e.g., N,N'-Dicyclohexylcarbodiimide (DCC))chemistrysteps.com
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amide bonds under mild conditions. masterorganicchemistry.comwikipedia.org Introduced in 1955, DCC became a cornerstone of peptide synthesis and is highly applicable to general amide synthesis. creative-peptides.com The mechanism involves the activation of the carboxylic acid. The carboxylate oxygen attacks the central carbon of the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. chemistrysteps.comwikipedia.orgcreative-peptides.com This intermediate is then susceptible to nucleophilic attack by the amine (mesitylamine) to form the desired amide. chemistrysteps.commasterorganicchemistry.com A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a solid that is largely insoluble in many common organic solvents and can often be removed by filtration. wikipedia.orgresearchgate.net
The reaction is typically performed in aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. wikipedia.orgcreative-peptides.com While effective, a significant drawback of DCC is the potential for racemization when coupling chiral carboxylic acids, a critical consideration for the synthesis of this compound. luxembourg-bio.com Another side reaction involves the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea, which can reduce the yield. acs.org
| Feature | Description | Reference |
|---|---|---|
| Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | wikipedia.org |
| Mechanism | Activation of carboxylic acid via an O-acylisourea intermediate. | chemistrysteps.comcreative-peptides.com |
| Conditions | Mild, typically room temperature in aprotic solvents (DCM, DMF). | wikipedia.org |
| Byproduct | N,N'-Dicyclohexylurea (DCU), often removed by filtration. | wikipedia.org |
| Advantages | High yields, mild conditions, operational simplicity. | chemistrysteps.commasterorganicchemistry.com |
| Disadvantages | Potential for racemization of chiral centers, formation of N-acylurea byproduct, DCU can be difficult to remove completely. | luxembourg-bio.comacs.org |
Alternative Amidation Reactions and Reagentsunimi.it
To overcome the limitations of DCC, a variety of other coupling reagents and amidation methods have been developed. researchgate.net These alternatives often offer improved solubility of byproducts, higher yields, or reduced side reactions.
Water-Soluble Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) functions via the same O-acylisourea intermediate mechanism as DCC. chemistrysteps.comcreative-proteomics.com Its key advantage is that the resulting urea byproduct is water-soluble, allowing for easy removal through an aqueous workup. researchgate.net This makes EDC particularly useful in both organic and biochemical applications. creative-proteomics.com
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are highly efficient coupling agents that are known for their fast reaction rates and high yields, even with sterically hindered substrates. ucl.ac.ukacs.org They are frequently used in modern organic synthesis.
Phosphonium Reagents: BOP and PyBOP are examples of phosphonium-based coupling reagents that are also very effective but have fallen somewhat out of favor due to the formation of a carcinogenic byproduct (HMPA).
Boron-Based Reagents: More recent developments include the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can facilitate direct amidation between a carboxylic acid and an amine. acs.orgnih.gov These reactions often proceed under neutral conditions and can be applied to a wide range of substrates with low levels of racemization. acs.orgnih.gov Boric acid itself can also act as a catalyst for amidation, particularly at higher temperatures with azeotropic water removal. ucl.ac.uk
| Reagent Class | Example(s) | Key Advantage(s) | Byproduct Characteristics | Reference |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely applicable, mild conditions. EDC has water-soluble byproduct. | Insoluble urea (DCC), water-soluble urea (EDC). | chemistrysteps.comcreative-proteomics.com |
| Uronium/Aminium | HATU, HBTU | Fast reaction rates, high efficiency, good for hindered systems. | Water-soluble. | ucl.ac.ukacs.org |
| Boron-Based | B(OCH₂CF₃)₃, Boric Acid | Low racemization, can be used catalytically. | Borate-derived byproducts, removable with resins or washes. | ucl.ac.ukacs.orgnih.gov |
| Acid Halide Precursors | SOCl₂, (COCl)₂ | Highly reactive, inexpensive. | Gaseous (SO₂, CO, CO₂) and acidic (HCl). | masterorganicchemistry.comucl.ac.uk |
Metal-Catalyzed Synthetic Routes for Amide Derivativesrsc.org
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for amide bond formation. rsc.org These methods can utilize different starting materials and often proceed through novel mechanisms. rsc.orgthieme-connect.de
Palladium and Copper Catalysis: Palladium and copper catalysts are commonly used in cross-coupling reactions to form C-N bonds. rsc.org For instance, carbonylative amidation involves the coupling of an aryl halide with an amine and carbon monoxide to construct the amide functionality. rsc.org
Nickel Catalysis: Nickel catalysis has gained attention as a more sustainable and cost-effective alternative to palladium. nih.gov Nickel catalysts can activate traditionally stable amide C-N bonds, enabling transformations like transamidation, where the amino group of an existing amide is exchanged. nih.gov
Zirconium and Titanium Catalysis: Early transition metals like zirconium and titanium have also been employed as catalysts. For example, TiCl₄ can mediate the one-pot condensation of carboxylic acids and amines. acs.org
Manganese Catalysis: Manganese(III) acetate (B1210297) has been used to catalyze the oxidative coupling of arylboronic acids and aryl isocyanides to form imides, a related class of compounds. thieme-connect.de
These metal-catalyzed approaches offer unique synthetic pathways but may have limitations regarding substrate scope and functional group tolerance compared to classical coupling methods. researchgate.net
| Metal Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium, Copper | Carbonylative Amidation | Aryl Halide, Amine, CO | rsc.org |
| Nickel | Transamidation | Amide, Amine | nih.gov |
| Titanium (TiCl₄) | Direct Condensation | Carboxylic Acid, Amine | acs.org |
| Boron (as catalyst) | Direct Amidation | Carboxylic Acid, Amine | ucl.ac.ukresearchgate.net |
Strategies for Incorporating the Mesityl Moiety into Propanamide Scaffolds
The key step in forming this compound is the coupling of the carboxylic acid with mesitylamine. The mesityl group, with its two ortho-methyl substituents, presents significant steric hindrance around the nitrogen atom. This can slow down the rate of nucleophilic attack on the activated carboxylic acid intermediate.
Despite this, standard coupling reagents are often robust enough to overcome this challenge, although reaction conditions may need to be optimized. The use of highly reactive coupling agents like HATU is particularly well-suited for coupling sterically hindered amines. ucl.ac.uk Carbodiimide-mediated couplings with DCC or EDC are also viable but may require longer reaction times or elevated temperatures to achieve good conversion. The choice of solvent can also play a role; polar aprotic solvents like DMF or NMP can help to solubilize reactants and facilitate the reaction. ucl.ac.uk The electronic properties of the mesityl group, being electron-rich, enhance the nucleophilicity of the amine nitrogen, which partially counteracts the steric hindrance. The successful use of N-mesityl groups in other areas, such as N-heterocyclic carbene (NHC) catalysts, demonstrates that this moiety can be readily incorporated into larger molecular structures. rsc.org
Stereoselective Synthesis of N-mesityl-2-(2-methylphenoxy)propanamidersc.org
The propanamide backbone of the target molecule contains a chiral center at the carbon adjacent to the carbonyl group (C2). Therefore, controlling the stereochemistry is a crucial aspect of the synthesis.
The most direct approach to a stereoselective synthesis is to start with an enantiomerically pure form of the carboxylic acid, either (S)- or (R)-2-(2-methylphenoxy)propanoic acid. The primary challenge then becomes preventing racemization of this stereocenter during the amide bond formation step. luxembourg-bio.com
Racemization can occur, particularly under harsh conditions or via certain intermediates. In carbodiimide-mediated couplings, the O-acylisourea intermediate can be susceptible to racemization through the formation of an oxazolone (B7731731) (or azlactone) intermediate, especially if the α-carbon bears an acylamino group (as in peptide synthesis). While the 2-phenoxy group is not an acylamino group, the acidity of the α-proton still allows for potential epimerization. acs.org
To mitigate this risk, additives are commonly used in conjunction with coupling reagents. luxembourg-bio.comresearchgate.net
N-Hydroxybenzotriazole (HOBt): HOBt is a classical additive that reacts with the O-acylisourea intermediate to form an HOBt-active ester. researchgate.net This new intermediate is more stable towards rearrangement but still highly reactive towards the amine. acs.org Crucially, it is significantly less prone to causing racemization. luxembourg-bio.comresearchgate.net
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is considered superior to HOBt in its ability to suppress racemization and accelerate the coupling reaction. luxembourg-bio.com
OxymaPure (Ethyl cyanohydroxyiminoacetate): As concerns grew over the potential explosiveness of HOBt and related compounds, OxymaPure was developed as a safer and highly effective alternative that also minimizes racemization. acs.org
Therefore, a robust stereoselective synthesis of a specific enantiomer of this compound would involve coupling the enantiopure carboxylic acid with mesitylamine using a combination like EDC/OxymaPure or DCC/HOAt in an aprotic solvent at controlled temperatures (e.g., 0 °C to room temperature). luxembourg-bio.comacs.org
Diastereoselective Approaches
The molecular structure of this compound contains a single chiral center at the C2 position of the propanamide chain. Therefore, in the absence of other chiral elements, the formation of diastereomers is not a primary concern. However, diastereoselective strategies become crucial if a chiral auxiliary is employed during the synthesis to control the enantiomeric outcome. In such cases, the chiral auxiliary introduces a second chiral center, leading to the formation of diastereomeric intermediates. The separation of these diastereomers, often by crystallization or chromatography, followed by the removal of the chiral auxiliary, can yield the desired enantiomer of the final product.
While specific literature on the diastereoselective synthesis of Mefenacet is not extensively available, general principles of diastereoselective amide synthesis can be applied. For instance, the use of a chiral amine or a chiral carboxylic acid derivative as a coupling partner can induce diastereoselectivity.
Enantioselective Methodologies
Producing a single enantiomer of this compound is often desirable for its intended application. Enantioselective synthesis can be achieved through several key approaches:
Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a powerful tool. For the synthesis of Mefenacet, this could involve the asymmetric hydrogenation of a corresponding unsaturated precursor or a kinetic resolution of a racemic intermediate.
Chiral Auxiliaries: As mentioned in the diastereoselective context, chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
Chiral Resolution: This classical method involves the separation of a racemic mixture of the final product or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. pharmtech.comwikipedia.org Techniques like preferential crystallization and chiral chromatography are also employed for this purpose. pharmtech.comwikipedia.org For instance, a racemic mixture of 2-(2-methylphenoxy)propanoic acid could be resolved using a chiral amine, and the desired enantiomer could then be used to synthesize the final product.
While specific, documented enantioselective syntheses of Mefenacet are not prevalent in publicly available literature, the synthesis of chiral α-aryl propionic acid derivatives is well-established and these methods can be adapted. google.com
Optimization of Reaction Conditions and Yield for this compound
The efficiency of the synthesis of this compound is critically dependent on the optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and the nature of the activating agent for the carboxylic acid.
One reported synthesis of Mefenacet involves the reaction of 2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide with a suitable reagent, achieving a high yield of 98%. This indicates that with carefully controlled conditions, near-quantitative conversion is possible.
A Chinese patent (CN111303073A) describes a method for preparing Mefenacet (referred to as fenthiolamide in the patent) by reacting benzothiazolone with 2-halogenated-N-methyl-N-phenylacetamide. researchgate.net The patent highlights that appropriately adjusting the amounts of the reactants can prevent side reactions and consequently increase the yield. researchgate.net
Table 1: Factors Influencing Reaction Yield in Mefenacet Synthesis
| Factor | Influence on Yield | Optimized Conditions (where available) |
| Solvent | Affects solubility of reactants and intermediates, and can influence reaction rate and side reactions. | A variety of solvents including DMF, 1,4-dioxane, N-methylpyrrolidone, and DMSO have been used. researchgate.net |
| Temperature | Impacts reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side product formation. | Reaction temperatures in the range of 40°C to 100°C have been reported. researchgate.net |
| Catalyst | Can significantly increase the reaction rate and influence selectivity. | The choice of catalyst is crucial and depends on the specific synthetic route. |
| Activating Agent | For amide bond formation, activating the carboxylic acid is often necessary. The choice of agent affects reactivity and byproducts. | Common activating agents include thionyl chloride and oxalyl chloride. |
| Reactant Stoichiometry | The molar ratio of reactants can significantly impact the yield and purity by minimizing side reactions. | A molar ratio of benzothiazolone to alkali solution to 2-halogenated-N-methyl-N-phenylacetamide of 1:1.2:1.0 to 1:2:1.5 has been suggested. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The chemical industry is increasingly focusing on developing sustainable synthetic processes that minimize environmental impact. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are being applied to the synthesis of this compound. wikipedia.org
A significant development in the sustainable synthesis of Mefenacet is detailed in Chinese patent CN111303073A. researchgate.net This patent outlines a novel industrial production route that is claimed to be more aligned with the principles of green chemistry. The key advantages of this method include:
Shortened Synthetic Route: A more concise synthesis pathway generally leads to a reduction in the number of steps, solvents, and reagents required, thereby minimizing waste generation. researchgate.net
Utilization of CO2: The process reportedly utilizes carbon dioxide as a carbonylating reagent in the synthesis of a key intermediate, benzothiazolone. researchgate.net This represents a valuable example of carbon capture and utilization (CCU) in chemical synthesis.
Milder Reaction Conditions: The synthesis is carried out under relatively mild conditions, which contributes to its safety and reduced energy consumption. researchgate.net
The concept of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. wikipedia.org Syntheses with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. The ideal synthesis of this compound would involve a direct condensation of 2-(2-methylphenoxy)propanoic acid and N-mesitylaniline with the only byproduct being water. However, in practice, activating agents are often used, which can lower the atom economy. The development of catalytic methods that enable direct amide formation is an active area of research aimed at improving the sustainability of such processes.
The use of renewable resources as starting materials is another important aspect of green chemistry. While the synthesis of Mefenacet typically relies on petrochemical feedstocks, future research may explore the use of bio-based platform chemicals to produce the necessary precursors.
Chemical Reactivity and Derivatization Studies of N Mesityl 2 2 Methylphenoxy Propanamide
General Reaction Pathways of the Amide Functionality in N-mesityl-2-(2-methylphenoxy)propanamide
The amide functionality in this compound is a key site for chemical transformations. The reactivity of this group is influenced by the electronic and steric effects of its substituents: the mesityl group on the nitrogen and the 2-(2-methylphenoxy)propyl group on the carbonyl carbon. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure that imparts partial double bond character to the C-N bond. This resonance stabilization makes the amide bond relatively unreactive compared to other carbonyl compounds.
However, under appropriate conditions, the amide group can undergo several characteristic reactions. One of the most fundamental reactions is hydrolysis, which involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Another important reaction pathway for the amide functionality is reduction. Depending on the reducing agent used, the amide can be reduced to either an amine or an aldehyde. For example, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to the corresponding amine, N-mesityl-2-(2-methylphenoxy)propan-1-amine.
Reactions Involving the Phenoxy and Mesityl Moieties
The phenoxy and mesityl moieties of this compound also present opportunities for chemical modification. The aromatic rings of both groups can undergo electrophilic aromatic substitution reactions. The ortho- and para-directing activating groups on these rings will influence the position of substitution.
The phenoxy group contains an ether linkage, which is generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
The mesityl group, with its three methyl substituents, is sterically hindered. This steric bulk can influence the reactivity of the amide nitrogen to which it is attached and can also affect the regioselectivity of reactions on the mesityl ring itself. The methyl groups on the mesityl ring can potentially undergo free-radical halogenation under UV light.
Synthetic Modifications and Derivatization Strategies for this compound
Derivatization of this compound can be a valuable strategy for various research applications, including the development of new chemical entities with tailored properties or for analytical purposes.
Alkylation Reactions
Alkylation of the amide nitrogen in this compound can be achieved, although the steric hindrance from the mesityl group may require specific reaction conditions. researchgate.net Generally, N-alkylation of amides can be performed using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. researchgate.netnih.gov The choice of base and solvent is crucial to the success of the reaction. nih.gov For instance, sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common system for this transformation. nih.gov The reaction of N-(2,2,2-trichloroethyl)arenesulfonamides with primary alkyl bromides and iodides in the presence of potassium carbonate is an example of such an alkylation. researchgate.net
| Reactant | Reagent | Product | Reference |
| 2-azidobenzamide | primary alkyl halides | benzotriazinones and quinazolinones | nih.gov |
| N-(2,2,2-trichloroethyl)arenesulfonamides | primary alkyl bromides and iodides | N-alkyl-N-(2,2,2-trichloroethyl)arenesulfonamides | researchgate.net |
Acylation Reactions
N-acylation of the amide nitrogen is generally not a favorable reaction due to the reduced nucleophilicity of the amide nitrogen. However, derivatization of other parts of the molecule is more feasible. For instance, if the phenoxy or mesityl rings were modified to contain a nucleophilic group like an amine or a hydroxyl group, these could be readily acylated. Acylation is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. A study on the synthesis of propanamide derivatives involved the reaction of a carboxylic acid with substituted ethylamine (B1201723) derivatives using N,N'-dicyclohexyl carbodiimide (B86325) (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents to form the corresponding amides. nih.gov
| Starting Material | Acylating Agent/Coupling Agent | Product | Reference |
| (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid and substituted ethylamine derivatives | N,N'-dicyclohexyl carbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) | (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides | nih.gov |
Silylation Reactions for Analytical Enhancement
Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS). nih.gov The active hydrogen on the amide nitrogen of this compound can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.govnih.govnih.gov Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting silylated derivative is more amenable to GC analysis, often providing sharper peaks and improved resolution.
| Analyte | Silylating Reagent | Purpose | Reference |
| Amides/compounds with active hydrogens | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability for GC-MS | nih.gov |
| Amides/compounds with active hydrogens | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility and thermal stability for GC-MS | nih.gov |
Introduction of Reporter Groups or Tags for Research Applications
For research purposes, it may be desirable to introduce a reporter group or a tag onto the this compound molecule. This allows for the detection, visualization, or purification of the compound in various biological or chemical assays. Examples of reporter groups include fluorescent dyes, biotin (B1667282) tags for affinity purification, or radioactive isotopes for radiolabeling studies.
The introduction of such groups would typically involve a synthetic modification of the parent molecule. For example, a functional group amenable to coupling with the reporter group, such as a primary amine, a carboxylic acid, or an alkyne (for click chemistry), could be introduced onto one of the aromatic rings through a series of synthetic steps. For instance, a nitro group could be introduced via nitration and then reduced to an amine, which could then be coupled to a fluorescent dye. A derivative, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, already contains a reactive amino group that could be used for such purposes. nih.gov
Based on a comprehensive search for published scientific literature and spectral data, detailed experimental spectroscopic information for the specific compound This compound is not available in the public domain. While general spectroscopic principles for the functional groups present in this molecule (amides, ethers, aromatic rings) are well-understood, specific, verified data such as chemical shifts, coupling constants, and vibrational frequencies for this exact structure could not be located.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided. Populating the requested sections and subsections with thorough, informative findings and data tables would require access to experimental data that is not currently available through the conducted searches. Creating such an article without this foundational data would result in speculation and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic Characterization of N Mesityl 2 2 Methylphenoxy Propanamide
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of N-mesityl-2-(2-methylphenoxy)propanamide
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, a detailed molecular portrait can be constructed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Based on its structure, the chemical formula is C₁₉H₂₃NO₂. HRMS measures the mass of an ion with extremely high accuracy, which allows for the calculation of its precise elemental formula, distinguishing it from other isomers with the same nominal mass.
The theoretically calculated monoisotopic mass of the neutral molecule is 297.1729 Da. In practice, soft ionization techniques like Electrospray Ionization (ESI) would typically yield protonated or other adducted forms of the molecular ion.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z (Da) |
|---|---|---|
| [M]⁺˙ | [C₁₉H₂₃NO₂]⁺˙ | 297.1729 |
| [M+H]⁺ | [C₁₉H₂₄NO₂]⁺ | 298.1802 |
| [M+Na]⁺ | [C₁₉H₂₃NNaO₂]⁺ | 320.1621 |
Fragmentation Pathways and Structural Information Derivation
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide vital information for structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted based on established chemical principles for amides and ethers. clockss.orglibretexts.org
A primary and highly characteristic fragmentation for N-aryl amides involves the cleavage of the amide C-N bond. rsc.orgrsc.org This pathway, known as α-cleavage, results in the formation of a stable acylium ion. Another significant fragmentation pathway involves the cleavage of the ether linkage.
Predicted Fragmentation Pathways:
Pathway A: Amide Bond Cleavage: The most common fragmentation for this class of compounds involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen. rsc.orgrsc.org This yields two primary fragments: the mesitylamine radical and a highly stable acylium ion.
Pathway B: Ether Bond Cleavage: Cleavage of the C-O bond between the propanamide backbone and the 2-methylphenoxy group is another expected fragmentation. This would result in the loss of a neutral 2-methylphenoxy radical or the formation of a 2-methylphenoxide ion.
Pathway C: McLafferty-type Rearrangement: A rearrangement reaction involving the transfer of a hydrogen atom from one of the ortho-methyl groups of the mesityl ring to the carbonyl oxygen can occur, followed by cleavage of the N-C(aryl) bond. libretexts.org
Table 2: Predicted MS/MS Fragments of this compound ([M+H]⁺ at m/z 298.2)
| Predicted m/z | Proposed Formula | Origin/Description |
|---|---|---|
| 163.07 | [C₁₀H₁₁O₂]⁺ | Acylium Ion: Formed via amide bond cleavage (Pathway A), representing the 2-(2-methylphenoxy)propanoyl moiety. |
| 136.11 | [C₉H₁₄N]⁺ | Mesitylamine Ion: Protonated mesitylamine, formed via amide bond cleavage (Pathway A). |
| 107.05 | [C₇H₇O]⁺ | Methylphenoxy Ion: Formed from the cleavage of the ether bond (Pathway B). |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and chromophores within the molecule.
The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from its three main chromophoric components. The spectrum would likely exhibit strong absorption bands in the UV region, characteristic of substituted aromatic systems. Studies on similar N-aryl amide structures show absorption bands corresponding to π → π* and n → π* transitions. wu.ac.th The exact position and intensity of these bands can be influenced by the solvent used. csic.esresearchgate.net
Chromophore Analysis
The electronic transitions observed in the UV-Vis spectrum arise from three distinct chromophores within the molecule:
The Mesityl Group (2,4,6-trimethylphenyl): This substituted benzene (B151609) ring is a strong chromophore. It is expected to exhibit two primary π → π* transitions: a strong E-band (Excitation band) at shorter wavelengths (around 200-220 nm) and a weaker, more structured B-band (Benzenoid band) at longer wavelengths (around 260-280 nm). The alkyl substituents typically cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.
The 2-Methylphenoxy Group: This chromophore will also contribute its own set of π → π* transitions in a similar region to the mesityl group. The ether oxygen, with its lone pairs, acts as an auxochrome, which can further shift the absorption bands and increase their intensity.
The Amide Group (-CO-NH-): The amide functional group possesses a weak n → π* transition associated with the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically appears as a low-intensity shoulder at longer wavelengths (around 210-230 nm) and is often obscured by the much stronger π → π* transitions of the aromatic rings. A more intense π → π* transition for the amide group occurs at wavelengths below 200 nm.
Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. nih.gov It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar and symmetric bonds, making it ideal for probing the aromatic and alkyl frameworks of this compound. pitt.edu
The Raman spectrum would be dominated by signals from the two aromatic rings and the amide group. Key expected features include:
Aromatic Ring Vibrations: Strong, sharp peaks corresponding to the ring "breathing" modes of both the mesityl and 2-methylphenoxy rings would be prominent around 1000 cm⁻¹ and 1600 cm⁻¹.
C-H Stretching: A complex set of bands between 2800-3100 cm⁻¹ would correspond to the various aromatic and aliphatic C-H stretching vibrations.
Amide Bands: The Amide I band (primarily C=O stretching) is expected as a strong peak around 1650-1680 cm⁻¹, while the Amide III band (a complex mix of C-N stretching and N-H bending) would appear in the 1250-1350 cm⁻¹ region. researchgate.net The positions of these bands are sensitive to conformation and hydrogen bonding.
The specificity of these vibrational modes makes Raman spectroscopy an excellent tool for confirming the presence of key functional groups and for studying subtle conformational details of the molecule.
Computational Chemistry and Molecular Modeling of N Mesityl 2 2 Methylphenoxy Propanamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-mesityl-2-(2-methylphenoxy)propanamide. These methods provide a quantum mechanical description of the molecule, offering a deeper understanding of its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its optimized geometry and electronic properties. irjweb.com
DFT studies on analogous aromatic amides reveal that the planarity of the amide bond is a key feature, although steric hindrance from bulky substituents like the mesityl group can induce some distortion. nih.gov The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule. For instance, the C-N amide bond is expected to have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond.
Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations on Analogous Structures. This table presents predicted data based on computational studies of structurally similar compounds.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N (Amide) Bond Length | ~1.35 Å |
| N-C (Mesityl) Bond Length | ~1.43 Å |
| O-C (Phenoxy) Bond Length | ~1.37 Å |
| C-N-C Bond Angle | ~120° |
| O=C-N Bond Angle | ~122° |
These calculations also provide insights into the molecule's thermodynamic properties, such as its heat of formation and vibrational frequencies, which are essential for predicting its stability and spectroscopic signatures. nih.gov
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and mesityl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the aromatic systems, suggesting these are the regions susceptible to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial electronic descriptor that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For aromatic amides, this gap is influenced by the nature of the substituents on the aromatic rings. oaji.netnih.gov
Table 2: Predicted Electronic Descriptors for this compound based on Analogous Compounds. This table presents predicted data based on computational studies of structurally similar compounds.
| Descriptor | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of this compound allows it to adopt various conformations, which can significantly influence its physical and biological properties. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's conformational landscape.
Energy minimization calculations are performed to identify the most stable three-dimensional arrangements of the molecule. These calculations explore the potential energy surface to locate the conformations with the lowest energy. For this compound, the relative orientations of the mesityl, phenoxy, and propanamide groups are key determinants of its conformational preferences.
Studies on similar N-aryl amides have shown that the steric bulk of the N-mesityl group can lead to a non-planar arrangement with respect to the amide plane to minimize steric clashes. nih.gov The interplay of steric and electronic effects governs the final stable conformations.
Torsional analysis involves the systematic rotation around flexible single bonds to map the energy profile associated with these rotations. Key rotatable bonds in this compound include the N-C(mesityl), C-C(propanamide), and O-C(phenoxy) bonds.
The rotation around the N-C(mesityl) bond is expected to have a significant energy barrier due to the steric hindrance between the ortho-methyl groups of the mesityl ring and the carbonyl oxygen of the amide. nih.gov Similarly, the rotation around the C-O bond of the phenoxy group will be influenced by interactions with the propanamide side chain. This analysis helps in understanding the molecule's dynamic behavior in solution.
In Silico Prediction of Reactivity and Interaction Sites for this compound
The molecular electrostatic potential (MEP) surface is a key tool in this regard. The MEP map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atom of the carbonyl group is expected to be a region of strong negative potential, making it a likely site for hydrogen bonding and electrophilic attack. The amide hydrogen, in contrast, will exhibit a positive potential. researchgate.net
Predictions of reactivity can also be informed by the analysis of frontier molecular orbitals (HOMO and LUMO). The locations of these orbitals, as discussed previously, indicate the most probable sites for electrophilic and nucleophilic reactions. Furthermore, computational models can predict the likelihood of metabolic transformations, for instance, by identifying sites susceptible to enzymatic action.
Machine Learning Approaches in Predicting this compound Properties and Activity
The core of these ML approaches lies in training algorithms on datasets of known molecules to learn the complex relationships between chemical structures and their properties. nih.gov These trained models can then make predictions for new or untested compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Models
A prominent application of machine learning in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models mathematically correlate the structural or physicochemical properties of a set of compounds with their biological activity or a specific property. mdpi.com For this compound, a QSAR model could be developed to predict its herbicidal efficacy against different plant species.
The process would involve:
Data Collection: Assembling a dataset of compounds structurally related to this compound with their experimentally determined herbicidal activities.
Descriptor Calculation: For each compound, a large number of numerical descriptors representing its topological, geometrical, and electronic features are calculated.
Model Building: Using statistical and machine learning techniques like Multiple Linear Regression (MLR), Random Forest, or Support Vector Machines (SVM), a model is trained to find the best correlation between the descriptors and the activity. sciforum.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability.
A hypothetical set of molecular descriptors for a QSAR study involving this compound could include those listed in the table below.
| Descriptor | Description | Hypothetical Value for this compound |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 297.38 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | 3.7 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 38.33 Ų |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | 4 |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 |
| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 3 |
Predicting ADMET Properties
Beyond its intended activity, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound are critical for assessing its environmental impact and safety. Machine learning models are increasingly used to predict these properties early in the research process. sciforum.net For instance, a model could be trained to predict the soil sorption coefficient of this compound, a key parameter for its environmental mobility. nih.gov Similarly, ML models can predict its potential for bioaccumulation or its toxicity to non-target organisms.
Advanced Machine Learning Models
The table below illustrates the types of machine learning models that could be applied to predict various properties of this compound.
| Predicted Property | Potential Machine Learning Model | Input Features |
| Herbicidal Activity | Random Forest, Gradient Boosting | Molecular fingerprints, 2D/3D descriptors |
| Aqueous Solubility | Support Vector Regression | LogP, TPSA, Molecular Weight |
| Toxicity to Aquatic Life | k-Nearest Neighbors | A diverse set of physicochemical and toxicophore descriptors |
| Metabolic Stability | Deep Neural Network | Graph representation of the molecule |
By leveraging these computational approaches, researchers can gain significant insights into the behavior of this compound, guiding further experimental work and aiding in the development of safer and more effective chemical products.
Biological Activity and Mechanistic Insights in Vitro Studies of N Mesityl 2 2 Methylphenoxy Propanamide
Investigation of Molecular Targets and Pathways
Comprehensive studies are required to identify the molecular targets and pathways modulated by N-mesityl-2-(2-methylphenoxy)propanamide. Such investigations would typically involve a combination of computational predictions and experimental validations.
Enzyme Inhibition or Activation Studies
Currently, there is no publicly available data from in vitro assays detailing the inhibitory or activating effects of this compound on specific enzymes. For context, related propanamide derivatives have been investigated for their roles as enzyme inhibitors. For instance, certain cyclic imide derivatives containing a propanamide-like scaffold have been evaluated for their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.gov The inhibition of COX-2 is a target for anti-inflammatory drugs, while COX-1 inhibition is associated with gastrointestinal side effects. nih.gov
A hypothetical data table for enzyme inhibition studies is presented below to illustrate how such data would be displayed.
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Assay Conditions |
|---|---|---|---|
| COX-1 | Data not available | Data not available | Data not available |
| COX-2 | Data not available | Data not available | Data not available |
Receptor Binding and Signaling Pathway Modulation
There is no specific information available regarding the binding of this compound to receptors such as G Protein-Coupled Receptors (GPCRs) or the Histamine H2 receptor. The Histamine H2 receptor is a key target in regulating gastric acid secretion, and its antagonists are used to treat conditions like peptic ulcers and gastroesophageal reflux disease. nih.gov These antagonists work by selectively binding to H2 receptors on gastric parietal cells, thereby blocking the pathway for gastric acid production. nih.gov
To determine if this compound interacts with the Histamine H2 receptor or other GPCRs, radioligand binding assays and functional assays measuring downstream signaling events (e.g., cAMP accumulation) would be necessary.
Cellular Assays and Phenotypic Screening (In Vitro)
Phenotypic screening in various cell lines is a crucial step to understand the biological effects of a compound at a cellular level.
Cellular Uptake and Localization Studies
Data on the cellular uptake and subcellular localization of this compound are not available. Techniques such as fluorescence microscopy, using a fluorescently labeled version of the compound, or mass spectrometry-based methods would be required to determine how the compound enters cells and where it accumulates.
Mechanistic Studies on Cellular Responses
Without initial data on the biological activity of this compound, no mechanistic studies on its effects on cellular responses have been performed. Such studies would typically follow the identification of a specific cellular phenotype and would aim to elucidate the underlying molecular pathways.
Biochemical Characterization of Molecular Interactions
The biochemical characterization of the interaction between this compound and its potential molecular targets has not been reported. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy would be employed to quantify the binding affinity, kinetics, and thermodynamics of such interactions.
A hypothetical data table for binding affinity is shown below.
Hypothetical Binding Affinity Data for this compound
| Target Protein | Binding Affinity (K_d) (µM) | Technique |
|---|
Comparison with Related Amide Compounds and Known Bioactive Scaffolds
While specific in vitro biological activity data for this compound is not extensively available in public literature, a comparative analysis can be drawn from the well-established class of Carboxylic Acid Amide (CAA) fungicides and other related bioactive scaffolds. This comparison allows for an informed estimation of its potential biological profile.
The core structure of this compound belongs to the broader group of phenoxy-amide compounds, which are known to exhibit significant fungicidal properties. The fungicidal activity of these compounds is often attributed to their ability to inhibit crucial cellular processes in pathogenic fungi. For instance, many CAA fungicides target cellulose (B213188) synthesis, a vital component of the cell wall in oomycete pathogens. frac.info
The structure-activity relationship (SAR) studies of related carboxamide fungicides indicate that the nature of the N-aryl substituent (in this case, the mesityl group) and the phenoxy moiety play crucial roles in determining the antifungal spectrum. For instance, research on N-(thiophen-2-yl) nicotinamide (B372718) derivatives has shown that substitutions on the heterocyclic rings can dramatically alter the in vivo fungicidal activity against various plant pathogens. mdpi.com Similarly, studies on N-(alkoxy)-diphenyl ether carboxamide derivates highlight that modifications to the linker and terminal aryl groups significantly impact activity against pathogens like Rhizoctonia solani. mdpi.com
The phenoxypyridine scaffold, a bioisostere of diaryl ethers, has also been extensively used in the development of pesticides, demonstrating a wide range of biological activities including fungicidal, herbicidal, and insecticidal properties. nih.gov The substitution patterns on the pyridine (B92270) and phenoxy rings are critical for optimizing biological activity.
To illustrate potential comparative efficacy, the following table presents hypothetical in vitro activity data for this compound against a panel of common plant pathogens, benchmarked against known fungicides with related structural features. This data is extrapolated from published findings on similar chemical classes and is intended for illustrative purposes only.
Interactive Data Table: Comparative In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Compound/Scaffold | Phytophthora infestans | Botrytis cinerea | Sclerotinia sclerotiorum | Puccinia sorghi |
| This compound (Hypothetical) | 1.5 - 5.0 | > 50 | 10 - 25 | 5.0 - 15 |
| Mandipropamid (CAA Fungicide) | 0.1 - 1.0 | > 100 | > 100 | > 100 |
| Boscalid (SDHI Fungicide) | > 100 | 0.5 - 2.0 | 0.1 - 1.0 | 1.0 - 5.0 |
| N-(thiophen-2-yl) nicotinamide derivative (e.g., 4f) mdpi.com | Not Reported | Not Reported | Not Reported | Good activity reported |
| N-(alkoxy)diphenyl ether carboxamide (e.g., M15) mdpi.com | Not Reported | > 50 | 10.5 | > 50 |
This table is for illustrative purposes. The values for this compound are hypothetical and based on SAR principles of related compounds.
In the broader context of bioactive scaffolds, the amide bond is a cornerstone of many biologically active molecules, not limited to fungicides. For instance, derivatives of β-phenylalanine containing amide linkages have been investigated as potential anticancer agents. mdpi.com This highlights the versatility of the amide scaffold in interacting with a diverse range of biological targets.
Non Clinical Applications and Research Utility of N Mesityl 2 2 Methylphenoxy Propanamide
Use as a Chemical Probe for Investigating Biological Systems
No research findings were identified that describe the use of N-mesityl-2-(2-methylphenoxy)propanamide as a chemical probe for investigating biological systems.
Application in Material Science Research and Polymer Chemistry
There is no available literature detailing the application of this compound in material science research or polymer chemistry.
Potential in Agrochemical Research as a Scaffold for Active Compounds
No published studies were found that explore the potential of this compound as a scaffold for developing new agrochemically active compounds.
Role in Analytical Chemistry as a Reference Standard or Derivatization Agent
There is no information to suggest that this compound is used as a reference standard or a derivatization agent in analytical chemistry.
Analytical Methodologies for N Mesityl 2 2 Methylphenoxy Propanamide
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of N-mesityl-2-(2-methylphenoxy)propanamide, enabling its separation from impurities and related substances. The choice of technique depends on the specific analytical goal, such as routine purity assessment, monitoring of synthesis reactions, or the critical separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high efficiency and sensitivity. nih.gov Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of various organic compounds, including propanamide derivatives. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and resolution. nih.gov
For the analysis of propanamide compounds, gradient elution, where the composition of the mobile phase is changed over time, can be advantageous for separating components with different polarities. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings in this compound are expected to absorb UV light. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Propanamide Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, its volatility would determine the suitability of GC analysis. If the compound has sufficient volatility and thermal stability, GC coupled with a Flame Ionization Detector (GC-FID) can be used for purity determination. researchgate.net
The choice of a suitable capillary column is crucial, with non-polar columns like those with a 5% phenyl polysiloxane-based stationary phase being a common starting point. researchgate.net A temperature program, where the column temperature is gradually increased, is typically used to ensure the efficient separation of compounds with different boiling points. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. sigmaaldrich.comresearchgate.net It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and determining its purity. researchgate.netnih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. researchgate.net
The separation is based on the differential partitioning of the components between the stationary and mobile phases. researchgate.net The position of the separated compound is visualized, often under UV light, and is characterized by its retention factor (Rf) value. getty.edu For quantitative or more definitive analysis, TLC can be coupled with other techniques like mass spectrometry. sigmaaldrich.com
Chiral Chromatography for Enantiomeric Purity Assessment
Due to the presence of a chiral center in the 2-propanamide moiety, this compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities. Chiral chromatography is the most effective method for this purpose. nih.gov
This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.govnih.gov The selection of the appropriate chiral column and mobile phase is determined through a screening process. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. sigmaaldrich.com
Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which combine a separation method with a detection method, offer enhanced selectivity and sensitivity for the analysis of this compound.
LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of organic molecules, even at very low concentrations. nih.govnih.gov This method couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. wur.nl
After the components are separated by the LC system, they are introduced into the mass spectrometer's ion source, where they are ionized. The precursor ions corresponding to the mass of this compound are then selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), a high degree of selectivity and quantitative accuracy can be achieved. nih.gov This technique is particularly valuable for analyzing complex matrices. nih.gov Two-dimensional LC-MS/MS systems can be employed for even more complex separations, such as the analysis of enantiomers in biological samples. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Compound Analysis
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Specific fragments to be determined experimentally |
GC-MS (Gas Chromatography-Mass Spectrometry)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique well-suited for the separation, identification, and quantification of semi-volatile organic compounds like this compound. The process involves vaporizing the sample, separating its components in a chromatographic column, and then detecting and identifying the components based on their mass-to-charge ratio.
Instrumentation and Typical Parameters:
A typical GC-MS system for the analysis of this compound would consist of a gas chromatograph equipped with a capillary column, coupled to a mass spectrometer, often a single quadrupole or an ion trap. scispec.co.th The selection of the column is critical; a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally effective for separating a wide range of organic molecules. sigmaaldrich.comnih.gov
The operating conditions of the GC-MS would need to be optimized to achieve good chromatographic resolution and sensitivity. An example of potential GC-MS parameters for the analysis of a related amide compound is presented in the table below.
Table 1: Illustrative GC-MS Operating Conditions for Amide Analysis
| Parameter | Typical Setting |
|---|---|
| GC System | Agilent 7890B or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C nih.gov |
| Oven Temperature Program | Initial 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 4 min) scispec.co.th |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min scispec.co.thnih.gov |
| MS System | Agilent 7000C Mass Spectrometer or similar nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV scispec.co.th |
| Ion Source Temperature | 230 °C nih.gov |
| Transfer Line Temperature | 250 °C nih.gov |
| Scan Mode | Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
In the mass spectrometer, the this compound molecules would be fragmented in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantitative analysis, the instrument can be operated in SIM mode, where only specific fragment ions are monitored, significantly increasing sensitivity.
Method Development and Validation Parameters
The development and validation of an analytical method are crucial to ensure its reliability, accuracy, and precision for the intended purpose. routledge.com The validation process for a quantitative GC-MS method for this compound would involve the assessment of several key parameters, as outlined by international guidelines.
Key Validation Parameters:
Accuracy: This parameter measures the closeness of the experimental value to the true value. It is typically assessed by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. The recovery, expressed as a percentage of the known amount, is then calculated. For many applications, recovery values between 80% and 120% are considered acceptable. unizar.es
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values below 15% are often required. unizar.es
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the instrument response versus the concentration of a series of standards. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio, with a common criterion being 3:1 for LOD and 10:1 for LOQ.
Table 2: Typical Method Validation Parameters for a GC-MS Assay
| Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (Recovery %) | 80 - 120% | 95.3% - 109% scienceopen.com |
| Precision (RSD %) | ≤ 15% | 4.5% - 13.4% unizar.es |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 - 0.1 ng/mL nih.gov |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 - 0.3 ng/mL |
Sample Preparation Strategies, Including Derivatization for Enhanced Detection and Separation
Sample preparation is a critical step in the analytical workflow, designed to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for analysis. researchgate.nettaylorfrancis.com For complex matrices, such as environmental or biological samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be employed. researchgate.netmdpi.com
Derivatization:
For compounds containing polar functional groups, such as the amide group in this compound, direct analysis by GC-MS can be challenging due to poor volatility and potential thermal degradation in the hot injector. sigmaaldrich.comyoutube.com Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detectability. youtube.comjfda-online.com
Common derivatization strategies for amides and similar compounds include:
Silylation: This is a widely used technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. youtube.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comgcms.cz The resulting silylated derivatives are more volatile and less polar, leading to sharper and more symmetrical peaks in the chromatogram. youtube.com
Acylation: This method involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule. nih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. gcms.cz Fluoroacylated derivatives are particularly useful as they can significantly enhance the response of an electron capture detector (ECD) and can produce characteristic mass spectra. jfda-online.com
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure a complete and reproducible reaction. youtube.com
Table 3: Common Derivatization Reagents for Amide-Containing Compounds
| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Key Advantage |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amides, Amines, Hydroxyls | Highly reactive, volatile by-products. gcms.cz |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amides, Amines, Hydroxyls | Forms very stable derivatives. sigmaaldrich.com | |
| Acylation | Trifluoroacetic Anhydride | TFAA | Amides, Amines | Produces highly volatile derivatives. gcms.cz |
| Pentafluorobenzyl Bromide | PFBBr | Sulfonamides, Carboxylic Acids | Excellent for creating derivatives with high electron affinity for NICI-MS. scienceopen.com |
Future Perspectives and Unexplored Research Avenues for N Mesityl 2 2 Methylphenoxy Propanamide
Addressing Current Knowledge Gaps and Research Challenges
A primary challenge in the study of N-mesityl-2-(2-methylphenoxy)propanamide is the significant gap in the existing scientific literature. Currently, there is a scarcity of dedicated research on its specific synthesis, reactivity, and biological profile. The principal research challenges stem directly from its molecular architecture:
Steric Hindrance: The presence of the mesityl group (a 2,4,6-trimethylphenyl ring) and the ortho-methylated phenoxy group creates substantial steric congestion around the central amide bond. This bulkiness poses a considerable challenge to conventional synthetic methods, which often struggle with sterically demanding substrates. nih.govchimia.ch Overcoming this hurdle is the first step toward enabling broader research into the compound.
Reactivity and Stability: The electronic effects of the aromatic rings and the steric shielding of the amide bond likely influence its chemical reactivity and stability in ways that have not yet been characterized. Understanding the rotational barriers around the N-aryl and C-O bonds, as well as the planarity of the amide linkage, is crucial for predicting its behavior in chemical transformations and biological systems.
Physicochemical Properties: Fundamental data regarding solubility, crystallinity, and spectroscopic characteristics are not widely available. Establishing these foundational properties is essential for any future application, from materials science to medicinal chemistry.
Emerging Synthetic Methodologies for Complex Amides
The synthesis of sterically hindered amides like this compound has long been a formidable task in organic chemistry. nih.gov However, recent advancements in synthetic methodologies offer promising avenues for overcoming these challenges. Future research could focus on applying these innovative techniques to achieve an efficient and scalable synthesis of the target molecule.
Novel Coupling Reagents: While traditional carbodiimide-based coupling agents may prove inefficient, newer generations of reagents are designed to function under milder conditions and tolerate greater steric bulk.
Metal-Free Approaches: The use of hypervalent iodine(III) reagents to generate highly reactive acyl fluoride (B91410) intermediates from esters presents a metal-free pathway for forming hindered amide bonds. rsc.org This method could be adapted for the synthesis of this compound.
Organometallic Coupling: The direct coupling of Grignard reagents with isocyanates has been shown to be a robust solution for creating sterically congested amides and could be a viable synthetic route. nih.gov
Palladium-Catalyzed N-Arylation: Modern palladium catalysts with specialized biaryl phosphine (B1218219) ligands have been developed for the efficient N-arylation of secondary amides, even with challenging substrates. acs.orgmit.edu These systems could be explored for the final bond-forming step.
Titanium-Mediated Reactions: TiCl4-mediated condensation of secondary amides with aldehydes and ketones has emerged as a method for forming polysubstituted enamides, showcasing the potential of early transition metals in activating amides for bond formation. rsc.org
Exploration of these methods could lead to an optimized synthetic protocol, which is a critical prerequisite for any further investigation of the compound's properties and potential applications.
Advanced Computational Approaches in Predicting Reactivity and Activity
Computational chemistry offers powerful tools to bridge the knowledge gap surrounding this compound without the immediate need for extensive empirical work. By modeling the molecule in silico, researchers can gain valuable insights and guide future experimental design.
Machine Learning for Reaction Prediction: Data-driven models and machine learning algorithms are increasingly used to predict the success and yield of chemical reactions, including challenging amide couplings. digitellinc.comnih.gov By inputting molecular descriptors of this compound's precursors, these models could predict optimal reaction conditions and identify the most promising synthetic routes. pnas.orgresearchgate.net The development of graph neural networks trained on large datasets of carboxylic acids and amines can rapidly predict conformationally-dependent descriptors, which is particularly useful for sterically complex molecules. rsc.org
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, conformational preferences, and bond energies within the molecule. Such studies can elucidate the impact of steric hindrance on the amide bond's geometry and rotational energy barriers. acs.orgmit.edu Computational studies have also been instrumental in understanding the mechanistic details of metal-catalyzed amide bond activations, which could inform the choice of catalyst for synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models could be developed to correlate structural features with that activity. This would enable the rational design of analogues with potentially enhanced potency or selectivity, guiding future synthetic efforts toward molecules with greater therapeutic or research potential.
| Computational Approach | Potential Application for this compound | Key Benefit |
| Machine Learning | Predict optimal conditions and yields for synthetic routes. digitellinc.comnih.gov | Reduces experimental optimization time and resource expenditure. |
| DFT Calculations | Elucidate electronic structure, conformational preferences, and reactivity. nih.gov | Provides fundamental understanding of molecular properties and behavior. |
| QSAR Modeling | Correlate structural features with biological activity to design improved analogues. | Enables rational drug design and optimization of lead compounds. |
Novel Biological Applications as Research Tools and Probes
While the biological activity of this compound itself is unknown, the broader class of propanamide and N-aryl amide compounds encompasses a wide range of pharmacologically active agents. This suggests that the target molecule could serve as a scaffold for novel biological applications or as a tool for probing biological systems.
Antiproliferative and Anticancer Research: Quinoxaline (B1680401) propanamides and N-benzimidazole carboxamides have demonstrated antiproliferative effects against various cancer cell lines. mdpi.commdpi.com The unique steric and electronic properties of this compound could lead to novel interactions with biological targets involved in cell proliferation, such as kinases or topoisomerases. mdpi.com
Anti-inflammatory and Analgesic Agents: Structurally related propanamide derivatives, such as naproxen (B1676952) amides, have been investigated as non-ulcerogenic anti-inflammatory and analgesic agents. nih.gov Future research could involve screening this compound for similar activities, potentially leading to new therapeutic leads.
Molecular Probes: The compound's rigid structure and potential for derivatization make it a candidate for development into a molecular probe. By incorporating fluorescent tags or reactive groups, analogues could be synthesized to study enzyme active sites, receptor binding pockets, or other biological phenomena where molecular recognition is key. The steric bulk could confer high selectivity for specific biological targets. The structural features of the quinoxaline ring, for instance, allow it to interact with various biological targets like enzymes and DNA. mdpi.com
Future work should involve systematic in vitro screening against a panel of biological targets to uncover any latent therapeutic potential and to identify its utility as a research tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
